molecular formula C7H3BrClF3O2S B3032284 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1375065-87-4

5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B3032284
CAS No.: 1375065-87-4
M. Wt: 323.52
InChI Key: YYXBLOYYPXCFJH-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClF3O2S and a molecular weight of 323.51 g/mol . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring.

Preparation Methods

The synthesis of 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 5-bromo-2-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions . One common method involves the use of sulfuryl chloride (SO2Cl2) as a chlorinating agent in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at low temperatures to ensure the selective formation of the desired product.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product with the desired specifications.

Chemical Reactions Analysis

5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride has several scientific research applications:

Comparison with Similar Compounds

5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride can be compared with other similar compounds such as:

The unique combination of the bromine, trifluoromethyl, and sulfonyl chloride groups in this compound makes it a valuable compound in various chemical and industrial applications.

Biological Activity

5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a trifluoromethyl group attached to a benzene ring with a sulfonyl chloride functional group. This unique arrangement contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that compounds containing sulfonyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzenesulfonyl chlorides, including this compound, have demonstrated effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus (MSSA)0.39 mg/L
This compoundEnterococcus faecalis6.25 mg/L

These findings suggest that the compound's structural features, particularly the trifluoromethyl group, enhance its antibacterial potency.

2. Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects against human glioblastoma U251 cells and human melanoma WM793 cells, compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 10–30 µM. The presence of electron-withdrawing groups like trifluoromethyl was found to be crucial for enhancing activity against these cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactions : The sulfonyl group acts as an electrophile, allowing it to interact with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modification of their activity.
  • Hydrophobic Interactions : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which are essential for binding affinity and specificity .

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O2S/c8-4-1-2-5(7(10,11)12)6(3-4)15(9,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXBLOYYPXCFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856572
Record name 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375065-87-4
Record name 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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